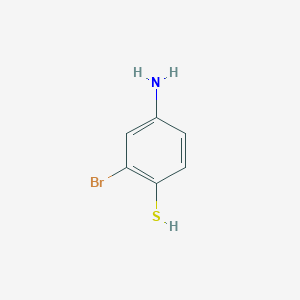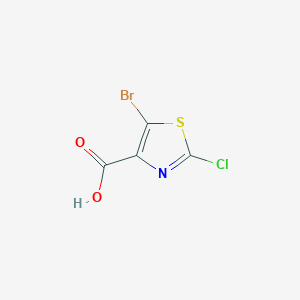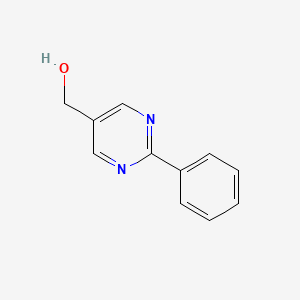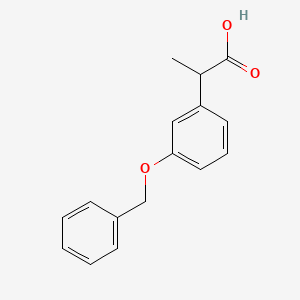
2-(3-Benzyloxyphenyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Benzyloxyphenyl)propionic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of propionic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxyphenyl)propionic acid can be achieved through several methods. One common approach involves the reaction of 1-ethenyl-3-phenylmethoxybenzene with carbon dioxide in the presence of ethylmagnesium bromide and iron(II) chloride in tetrahydrofuran and diethyl ether under an inert atmosphere . The reaction proceeds through a regioselective pathway, yielding the desired product.
Another method involves the hydrolysis of 3-benzoylphenyl acetonitrile or its alkoxide, followed by methylation and subsequent hydrolysis to obtain 2-(3-benzoylphenyl)propionic acid . This method is more complex and involves multiple steps, including the formation of intermediates such as 3-benzoylphenyl-cyanoethyl acetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxyphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction can produce benzyloxybenzyl alcohol.
Scientific Research Applications
2-(3-Benzyloxyphenyl)propionic acid has several scientific research applications:
Pharmacological Studies: It is used in the study of anti-inflammatory and analgesic drugs. The compound has shown potential in treating conditions that cause inflammation and pain.
Drug Metabolism Studies: It is used to investigate the effects of propionic acid on glucose metabolism.
Drug Delivery Systems: The compound is incorporated into pH-responsive micelles and two-phase systems for efficient drug delivery.
Chemical Synthesis: It is used in reactions at the benzylic position, such as free radical bromination of alkyl benzenes.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxyphenyl)propionic acid involves its interaction with molecular targets and pathways related to inflammation and pain. The compound is believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and pain. It may also modulate glucose metabolism by influencing insulin sensitivity and glucose production .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Phenylmethoxyphenyl)propanoic acid
- 2-(3-Benzyloxyphenyl)propanoic acid
- Methyl (3-benzyloxyphenyl)acetate
Uniqueness
2-(3-Benzyloxyphenyl)propionic acid is unique due to its specific benzyloxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as an anti-inflammatory and analgesic agent compared to other similar compounds .
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12(16(17)18)14-8-5-9-15(10-14)19-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVCXUJSHZJQHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615228 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56911-49-0 |
Source


|
| Record name | 2-[3-(Benzyloxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
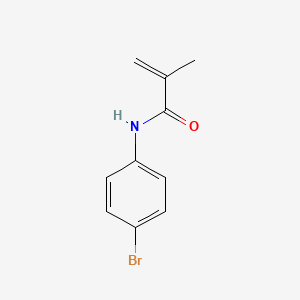
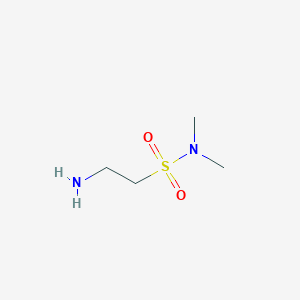

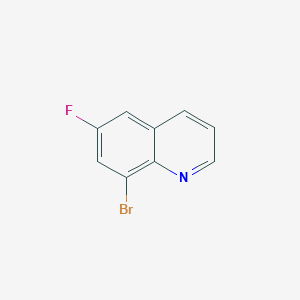

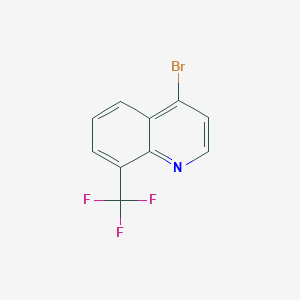
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
